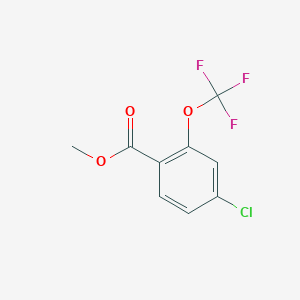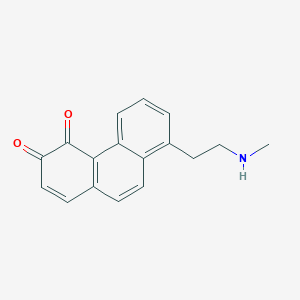
Apomorphine Phenanthrene Dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apomorphine Phenanthrene Dione is a derivative of apomorphine, a well-known compound with significant pharmacological properties. Apomorphine itself is recognized for its role as a non-selective dopamine agonist, primarily used in the treatment of Parkinson’s disease. This compound, with its unique structural modifications, offers a range of chemical and biological properties that make it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apomorphine Phenanthrene Dione typically involves the oxidative cyclization of apomorphine. One common method includes the use of chromic anhydride in an acidic medium to facilitate the oxidation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of raw materials, precise control of reaction conditions, and efficient isolation of the final product. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at positions on the phenanthrene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of dihydrophenanthrene derivatives.
Substitution: Formation of bromophenanthrene or nitrophenanthrene derivatives.
科学研究应用
Apomorphine Phenanthrene Dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable phenanthrene structure.
作用机制
The mechanism of action of Apomorphine Phenanthrene Dione involves its interaction with dopamine receptors in the brain. As a dopamine agonist, it binds to D2, D3, and D5 receptors, stimulating dopaminergic pathways and modulating motor control. This mechanism is particularly relevant in the treatment of Parkinson’s disease, where dopamine deficiency is a key pathological feature.
相似化合物的比较
Morphine: A well-known opioid with a similar phenanthrene structure but different pharmacological properties.
Codeine: Another opioid with structural similarities but distinct therapeutic uses.
Phenanthrenequinone: A related compound with applications in organic synthesis and industrial chemistry.
Uniqueness: Apomorphine Phenanthrene Dione stands out due to its dual role as both a chemical reagent and a pharmacological agent. Its ability to interact with dopamine receptors while also participating in diverse chemical reactions makes it a versatile compound in both research and industrial applications.
属性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
8-[2-(methylamino)ethyl]phenanthrene-3,4-dione |
InChI |
InChI=1S/C17H15NO2/c1-18-10-9-11-3-2-4-14-13(11)7-5-12-6-8-15(19)17(20)16(12)14/h2-8,18H,9-10H2,1H3 |
InChI 键 |
XARFTOZXPPODOO-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


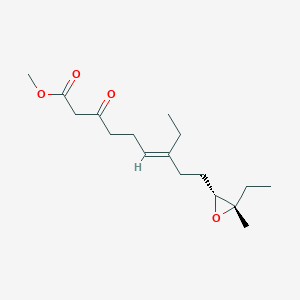
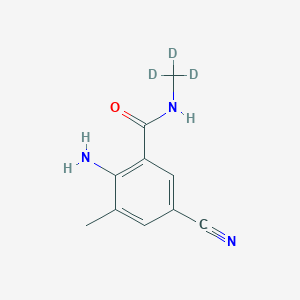
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)

![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
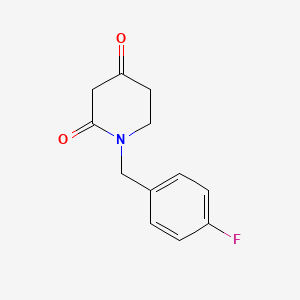
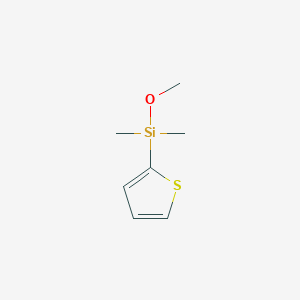
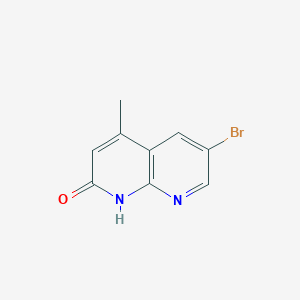
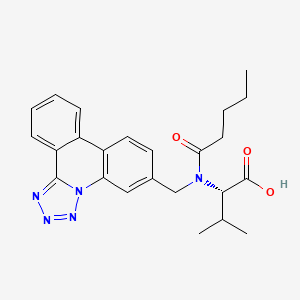
![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)



